Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate
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Overview
Description
Tert-butyl 1-benzyl-1,7-diazaspiro[44]nonane-7-carboxylate is an organic compound with the molecular formula C19H28N2O2 It is a pale-yellow to yellow-brown liquid that is commonly used in organic synthesis This compound is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate typically involves the reaction of a diazaspiro nonane precursor with tert-butyl chloroformate and benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Formation of the diazaspiro nonane intermediate.
- Reaction with tert-butyl chloroformate to introduce the tert-butyl group.
- Addition of benzylamine to complete the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazaspiro nonane derivatives.
Scientific Research Applications
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
- Benzyl 1,7-diazaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 1,7-diazaspiro[4.4]nonane-4-carboxylate
Comparison: Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate is unique due to the presence of both tert-butyl and benzyl groups, which enhance its chemical stability and reactivity. Compared to similar compounds, it offers a distinct combination of steric and electronic effects, making it valuable for specific synthetic and research applications.
Biological Activity
Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS No. 646055-63-2) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H22N2O2, with a molecular weight of 226.32 g/mol. It features a spirocyclic structure that is characteristic of many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ |
Molecular Weight | 226.32 g/mol |
CAS Number | 646055-63-2 |
InChI Key | JMCDKYJLNLUCRX-UHFFFAOYSA-N |
Potential Mechanisms:
- Receptor Modulation : Similar compounds have been noted for their ability to modulate neurotransmitter receptors, particularly in the central nervous system.
- Enzymatic Inhibition : Some diazaspiro compounds exhibit inhibitory effects on enzymes involved in inflammatory pathways.
Biological Activity Studies
Research into the biological activity of related diazaspiro compounds provides insight into the potential effects of this compound.
Case Study: Neurotransmitter Interaction
A study investigating the effects of diazaspiro compounds on GABAergic neurotransmission found that these compounds can enhance GABA receptor activity, leading to increased inhibitory signaling in the brain. This suggests that this compound may similarly influence GABAergic pathways, potentially offering therapeutic effects for anxiety and seizure disorders .
Pharmacological Effects
Pharmacological profiles derived from related compounds indicate several potential therapeutic applications:
- Anxiolytic Effects : By enhancing GABAergic signaling, these compounds may reduce anxiety.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical models.
Toxicology and Safety
While specific toxicological data for this compound are not extensively documented, general safety profiles for diazaspiro compounds indicate that they should be handled with care due to potential toxicity at high doses.
Properties
IUPAC Name |
tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)20-13-11-19(15-20)10-7-12-21(19)14-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECMSITUHGZUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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